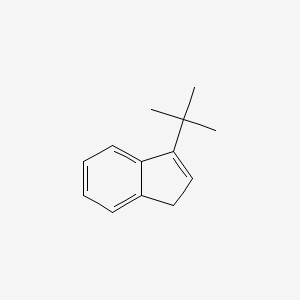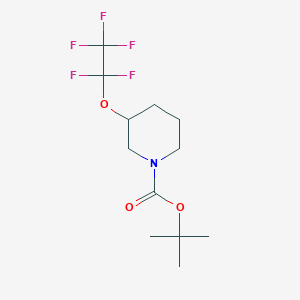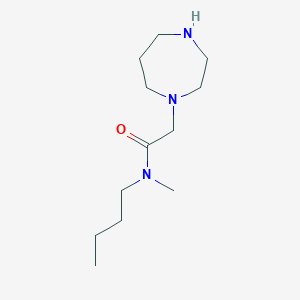
1H-1,4-Diazepine-1-acetamide, N-butylhexahydro-N-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,4-Diazepine-1-acetamide, N-butylhexahydro-N-methyl- is a compound belonging to the diazepine family. Diazepines are heterocyclic compounds containing a seven-membered ring with two nitrogen atoms.
Méthodes De Préparation
The synthesis of 1H-1,4-Diazepine-1-acetamide, N-butylhexahydro-N-methyl- can be achieved through various synthetic routes. One common method involves the heterocyclization reaction of N-substituted piperazines with β-diketones or β-ketoesters in the presence of ethylenediamine and silica sulphuric acid . This reaction typically yields the desired diazepine compound in good yield. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1H-1,4-Diazepine-1-acetamide, N-butylhexahydro-N-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1H-1,4-Diazepine-1-acetamide, N-butylhexahydro-N-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mécanisme D'action
The mechanism of action of 1H-1,4-Diazepine-1-acetamide, N-butylhexahydro-N-methyl- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins involved in biological processes. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or modulate neurotransmitter receptors, resulting in neurological effects .
Comparaison Avec Des Composés Similaires
1H-1,4-Diazepine-1-acetamide, N-butylhexahydro-N-methyl- can be compared with other similar compounds, such as:
- Brotizolam
- Bunazosin
- Dilazep
- Etizolam
- Homofenazine
- Zometapine
- Clotiazepam
- Clozapine
- Dibenzepine
These compounds share the diazepine core structure but differ in their substituents and specific biological activities.
Propriétés
Numéro CAS |
87055-47-8 |
|---|---|
Formule moléculaire |
C12H25N3O |
Poids moléculaire |
227.35 g/mol |
Nom IUPAC |
N-butyl-2-(1,4-diazepan-1-yl)-N-methylacetamide |
InChI |
InChI=1S/C12H25N3O/c1-3-4-8-14(2)12(16)11-15-9-5-6-13-7-10-15/h13H,3-11H2,1-2H3 |
Clé InChI |
FVIIHFOOZPLPPX-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(C)C(=O)CN1CCCNCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{1-[(3,4-Dichlorophenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B12116469.png)
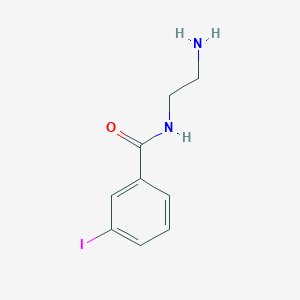
![5,6-dimethyl-3-(2-methylphenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12116477.png)
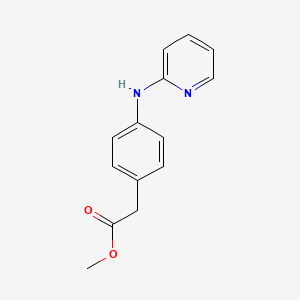
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one](/img/structure/B12116492.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B12116500.png)

![Benzoic acid, 2-[(chloroacetyl)phenylamino]-, methyl ester](/img/structure/B12116512.png)
